molecular formula C5H9N3O B2382569 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 781612-35-9

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B2382569
CAS No.: 781612-35-9
M. Wt: 127.147
InChI Key: VKJDDBJDNJOXOP-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and an ethanamine chain at position 2. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDDBJDNJOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781612-35-9
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has shown potential in various therapeutic areas:

Anticancer Activity:
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating inhibition of cancer cell proliferation and induction of apoptosis. In a study involving glioblastoma cells, specific derivatives showed a marked reduction in cell viability and increased apoptosis markers .

Antimicrobial Properties:
The compound has also been investigated for its antibacterial and antifungal activities. Studies reveal that oxadiazole derivatives possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects:
Recent studies suggest that this compound may have neuroprotective effects. It is being explored for its potential role in treating neurodegenerative diseases such as Alzheimer’s disease and tauopathies by inhibiting tau aggregation and improving neuronal health .

Material Science

The compound can serve as a building block in the synthesis of polymers and materials with enhanced thermal and mechanical properties. Its unique oxadiazole ring structure allows it to act as a ligand in catalytic reactions, which can be beneficial in the development of advanced materials.

Case Studies

Study Focus Findings
Anticancer Activity Study Tested against glioblastoma cellsSignificant reduction in cell viability; induction of apoptosis observed
Antimicrobial Activity Assessment Evaluation against bacterial strainsDemonstrated effective antibacterial properties across multiple strains
Neuroprotective Mechanism Investigation Role in tauopathiesInhibition of tau aggregation; potential for treating Alzheimer’s disease

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and synthetic differences between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine and its analogues:

Compound Name Substituent on Oxadiazole Amine Chain Molecular Formula Molecular Weight Synthesis Method Yield Notable Properties
This compound 5-Methyl Ethanamine C₅H₈N₃O 142.14 Microwave-assisted N/A Irritant (HCl salt)
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine 3,5-Dimethylphenyl Ethanamine C₁₂H₁₅N₃O 217.27 Not specified N/A Increased lipophilicity
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl Methanamine C₁₀H₁₁N₃O 189.21 Polyphosphoric acid condensation 87% High yield, characterized by NMR (δ 2.39 for methyl protons)
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-ethanamine 5-Methyl N-Ethylmethanamine C₆H₁₁N₃O 141.17 Various methods N/A Room-temperature storage, irritant
Key Observations:
  • Methyl or tolyl groups balance hydrophobicity and synthetic feasibility .
  • Amine Chain Length : Ethanamine chains (as in the target compound) offer greater conformational flexibility compared to methanamine derivatives (e.g., ), which may influence receptor interactions.
  • Synthetic Yields : Polyphosphoric acid-mediated condensation achieves high yields (87% for 4-tolyl derivative ), while microwave-assisted synthesis (used for the target compound ) prioritizes efficiency over yield.

Spectral and Analytical Comparisons

  • NMR Data :

    • The 4-tolyl derivative shows distinct aromatic proton signals (δ 8.00 and 7.42) and methyl protons at δ 2.37. In contrast, the target compound’s methyl group on the oxadiazole ring would likely resonate upfield (δ ~2.1–2.5) based on analogous structures .
    • Oxadiazole carbons in similar compounds appear at δ 160–165 ppm in ¹³C-NMR .
  • Mass Spectrometry :

    • The target compound’s molecular ion peak (m/z ~142) would differ significantly from the 3,5-dimethylphenyl analogue (m/z 217.27 ).

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives had IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Similar Oxadiazole DerivativeMEL-82.41
DoxorubicinMCF-70.50

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been evaluated. In vitro studies using the DPPH radical scavenging assay revealed that these compounds possess significant radical scavenging activity. For example, at a concentration of 25 µM, the compounds exhibited radical scavenging ranging from 32% to 87%, compared to ascorbic acid's activity of 76% .

Table 2: Antioxidant Activity of Oxadiazole Derivatives

CompoundConcentration (µM)Scavenging Activity (%)
This compound2587
Ascorbic Acid-76

Cholinesterase Inhibition

Another significant biological activity of oxadiazoles is their ability to inhibit cholinesterases. A study reported that derivatives exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 µM to over 500 µM for different derivatives . This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound53.05>500
Rivastigmine<10<10

Study on Anticancer Properties

In a comparative study involving various oxadiazole derivatives, it was found that those with specific substitutions on the oxadiazole ring exhibited higher cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin. The study emphasized the need for further modifications to enhance efficacy and selectivity against cancer cells .

Study on Cholinesterase Inhibition

Research involving the evaluation of different oxadiazole derivatives for cholinesterase inhibition revealed that structural modifications significantly affected their inhibitory potency. The most potent inhibitors were identified through structure–activity relationship studies which guided the design of new derivatives with improved activity .

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